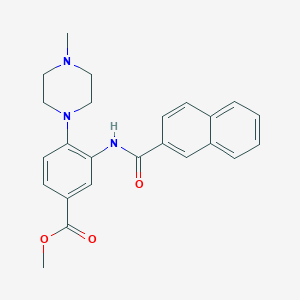
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate, also known as MN-24, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a high affinity for cannabinoid receptors, making it a valuable tool for investigating the physiological and biochemical effects of cannabinoids on the body.
作用機序
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate works by binding to cannabinoid receptors in the body, which are found throughout the central and peripheral nervous systems. When activated, these receptors can modulate a wide range of physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate has been found to have a number of biochemical and physiological effects on the body. For example, it has been shown to increase the release of dopamine in the brain, which can lead to feelings of euphoria and pleasure. It has also been found to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate in scientific research is that it has a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. However, there are also some limitations to using Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate, including its potential for toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.
将来の方向性
There are a number of future directions for research on Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate and other synthetic cannabinoids. One area of interest is the development of new compounds that have greater selectivity for specific cannabinoid receptors, which could lead to more targeted therapeutic applications. Additionally, there is ongoing research into the potential long-term effects of synthetic cannabinoids on the body, which could have important implications for drug development and regulation.
合成法
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate can be synthesized using a variety of methods, including the reaction of 4-(4-methylpiperazin-1-yl) benzoic acid with 2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product can then be methylated using methyl iodide to yield Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate.
科学的研究の応用
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate has been used in a number of scientific studies to investigate the effects of cannabinoids on the body. One study found that Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate was able to activate both CB1 and CB2 receptors, indicating that it has potential therapeutic applications for conditions such as chronic pain and inflammation.
特性
製品名 |
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate |
|---|---|
分子式 |
C24H25N3O3 |
分子量 |
403.5 g/mol |
IUPAC名 |
methyl 4-(4-methylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-13-27(14-12-26)22-10-9-20(24(29)30-2)16-21(22)25-23(28)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15-16H,11-14H2,1-2H3,(H,25,28) |
InChIキー |
YNMAZBVALCGMPA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B278094.png)
![4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B278095.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278097.png)
![2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278099.png)
![3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278100.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B278101.png)
![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B278102.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)